molecular formula C11H12BrF3N2O2 B13488990 Tert-butyl (5-bromo-6-(trifluoromethyl)pyridin-2-yl)carbamate

Tert-butyl (5-bromo-6-(trifluoromethyl)pyridin-2-yl)carbamate

Cat. No.: B13488990
M. Wt: 341.12 g/mol
InChI Key: HCAQJZQVOGPKFQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-bromo-6-(trifluoromethyl)pyridin-2-yl]carbamate: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with bromine and trifluoromethyl groups. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-bromo-6-(trifluoromethyl)pyridin-2-yl]carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring.

    Carbamate Formation: The brominated intermediate is then reacted with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. This step involves nucleophilic substitution, where the carbamate group is introduced at the nitrogen atom of the pyridine ring.

Industrial Production Methods: Industrial production of tert-butyl N-[5-bromo-6-(trifluoromethyl)pyridin-2-yl]carbamate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Catalysis: It is used in catalytic processes, including cross-coupling reactions, to form carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in designing inhibitors or modulators of specific biological targets.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

    Agriculture: It is explored for use in agrochemicals to enhance crop protection and yield.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-bromo-6-(trifluoromethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in binding to the active site of the target, while the carbamate group can form hydrogen bonds or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • tert-Butyl N-[5-chloro-6-(trifluoromethyl)pyridin-2-yl]carbamate
  • tert-Butyl N-[5-fluoro-6-(trifluoromethyl)pyridin-2-yl]carbamate
  • tert-Butyl N-[5-iodo-6-(trifluoromethyl)pyridin-2-yl]carbamate

Comparison:

  • Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) can significantly affect the reactivity and properties of the compound. Bromine, being larger and more polarizable, can enhance certain interactions compared to chlorine or fluorine.
  • Reactivity: The reactivity of these compounds in substitution and coupling reactions can vary based on the halogen substituent. For example, bromine is often more reactive in cross-coupling reactions compared to chlorine or fluorine.
  • Applications: While all these compounds can serve as intermediates in synthesis, their specific applications may differ based on their reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H12BrF3N2O2

Molecular Weight

341.12 g/mol

IUPAC Name

tert-butyl N-[5-bromo-6-(trifluoromethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H12BrF3N2O2/c1-10(2,3)19-9(18)17-7-5-4-6(12)8(16-7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18)

InChI Key

HCAQJZQVOGPKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

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